4-Hydroxytamoxifen

説明

Contextualization as a Key Selective Estrogen Receptor Modulator (SERM) in Molecular Research

4-Hydroxytamoxifen (4-OHT) is classified as a Selective Estrogen Receptor Modulator (SERM). wikipedia.org SERMs are a class of compounds that exhibit tissue-specific effects, acting as either estrogen receptor (ER) agonists (mimicking estrogen) or antagonists (blocking estrogen) depending on the target tissue. wikipedia.orgsigmaaldrich.com This dual activity is central to its utility in molecular research. 4-OHT is the primary active metabolite of Tamoxifen (B1202), formed mainly through the action of the cytochrome P450 enzyme CYP2D6. ontosight.aibio-gems.com

In the context of molecular research, 4-OHT is highly valued for its potent interaction with estrogen receptors. It binds to both ERα and ERβ with a significantly higher affinity—50 to 100 times greater—than its parent compound, Tamoxifen. sigmaaldrich.com This high affinity makes it a more potent inhibitor of estrogen-induced cell proliferation in laboratory settings. sigmaaldrich.com

The mechanism of 4-OHT's antagonist action involves binding to the estrogen receptor. This complex then recruits corepressor proteins, which leads to the inhibition of DNA synthesis and blocks estrogen-mediated gene expression. wikipedia.org This is particularly relevant in studies of ER-positive breast cancer cells, where 4-OHT effectively suppresses tumor growth by blocking the proliferative signals of estrogen. ontosight.aistemcell.com Conversely, in other tissues like the uterus and bone, it can exhibit estrogen-like (agonistic) effects. sigmaaldrich.com Beyond the classical estrogen receptors, research has also shown that 4-OHT binds to and acts as an inverse agonist for Estrogen-Related Receptors (ERRs), particularly ERRγ, further broadening its scope in molecular studies. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | C₂₆H₂₉NO₂ | stemcell.com |

| Molecular Weight | 387.51 g/mol | tocris.com |

| Classification | Selective Estrogen Receptor Modulator (SERM) | wikipedia.orgsigmaaldrich.com |

| Primary Target | Estrogen Receptors (ERα, ERβ), Estrogen-Related Receptors (ERRγ) | sigmaaldrich.comstemcell.comresearchgate.net |

| Key Research Action | Acts as an ER antagonist in breast cancer cells, inhibiting proliferation. | ontosight.aisigmaaldrich.com |

Historical Perspective of this compound in Cellular and Molecular Studies

The story of this compound begins with its parent compound, Tamoxifen (then known as ICI46,474), which was first synthesized in 1966 by scientists at Imperial Chemical Industries (ICI). cancerresearchuk.org Initially investigated as a contraceptive, its potential as a breast cancer treatment was soon recognized. cancerresearchuk.org

A pivotal moment in the research history of this compound family came in 1977, when a monohydroxylated metabolite of Tamoxifen was identified and characterized. This metabolite, this compound, was found to possess potent antiestrogenic activity. bio-gems.comtocris.com Subsequent research confirmed that 4-OHT is the key active form of Tamoxifen, exhibiting a much higher binding affinity for the estrogen receptor. sigmaaldrich.com

Throughout the 1980s, the use of 4-OHT in cellular and molecular studies expanded. A 1986 study demonstrated that percutaneous (transdermal) application of 4-OHT on breast tissue resulted in its concentration in tumor tissue, suggesting a potential for local activity while minimizing systemic exposure. aacrjournals.org These early in-vitro and preclinical studies established 4-OHT as a powerful tool to probe the mechanisms of hormone action and resistance in breast cancer cell lines like MCF-7. sigmaaldrich.comacs.org Its ability to potently inhibit estradiol-induced cell proliferation made it a standard for studying ER-dependent pathways. sigmaaldrich.com The discovery and characterization of 4-OHT were crucial steps that deepened the scientific understanding of how SERMs function at a molecular level.

Overview of Current Academic Research Directions for this compound

In contemporary academic research, this compound has evolved from a subject of study into an indispensable enabling tool, particularly in the field of genetics and cell biology.

Inducible Gene Editing and Expression: One of the most significant modern applications of 4-OHT is in conditional gene knockout and expression systems. hellobio.comwikipedia.org The Cre-LoxP system is a powerful technique for site-specific DNA recombination. wikipedia.org By fusing the Cre recombinase enzyme to a mutated ligand-binding domain of the estrogen receptor (Cre-ER), scientists have created a system that remains inactive until an external trigger is applied. hellobio.comnih.gov this compound serves as this trigger. wikipedia.org In the absence of 4-OHT, the Cre-ER protein is sequestered in the cytoplasm. wikipedia.org Upon administration of 4-OHT, the protein translocates to the nucleus, where it can excise or invert DNA segments flanked by LoxP sites, allowing for precise temporal and spatial control of gene expression or deletion in vivo. hellobio.comwikipedia.orghellobio.com This technology is widely used in developmental biology, neuroscience, and cancer research to study gene function. wikipedia.orghellobio.com

Similarly, 4-OHT is used in inducible CRISPR-Cas9 systems. It can activate an intein-linked or otherwise inactivated Cas9 nuclease, which reduces off-target gene editing and provides temporal control over the gene-editing process. tocris.comhellobio.comlumiprobe.com This has been shown to improve the specificity of CRISPR-mediated editing by approximately 25-fold compared to wild-type Cas9. tocris.com

| System | Role of 4-OHT | Outcome | Reference |

|---|---|---|---|

| Cre-LoxP (Cre-ER) | Binds to the mutated ER domain of the Cre-ER fusion protein. | Induces nuclear translocation and activation of Cre recombinase for gene editing. | hellobio.comwikipedia.orgnih.gov |

| CRISPR-Cas9 (Inducible) | Activates intein-linked or other conditionally inactive Cas9 variants. | Allows temporal control of gene editing and increases specificity. | tocris.comhellobio.comhellobio.com |

| TRAP/TRAP2 Systems | Triggers recombination in active neuron populations (e.g., FosTRAP). | Provides genetic access to neurons based on their activity. | hellobio.comlumiprobe.com |

ER-Independent Cytotoxicity and Autophagy Research: Beyond its canonical ER-dependent functions, current research is actively exploring the ER-independent effects of 4-OHT. Studies have shown that at certain concentrations, 4-OHT can induce cytotoxic effects in cancer cells that are not reversed by estrogen, including in ER-negative malignancies. aacrjournals.orgnih.gov One identified mechanism is the induction of autophagic cell death. aacrjournals.org Research in malignant peripheral nerve sheath tumor (MPNST) cells demonstrated that 4-OHT triggers autophagic degradation of the K-Ras protein, which is critical for the survival of these tumor cells. aacrjournals.org Other studies in breast cancer cells have investigated the role of macroautophagy in the cellular response to 4-OHT, finding it can be a protective mechanism against cell death, potentially contributing to antiestrogen (B12405530) resistance. aacrjournals.org

Studies on Coactivator Proteins and Other Nuclear Receptors: Recent research has also shed light on how 4-OHT can influence the stability and function of steroid receptor coactivator (SRC) proteins. nih.gov Studies have demonstrated that SERMs like 4-OHT can increase the protein levels of coactivators such as SRC-1 and SRC-3 in an ERα-dependent manner. nih.gov This elevation of coactivator levels could, in turn, enhance the transcriptional activity of other nuclear receptors, suggesting that 4-OHT can have broader biological actions than previously understood. nih.gov

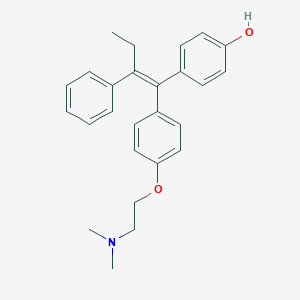

Structure

3D Structure

特性

IUPAC Name |

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022384 | |

| Record name | (Z)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68047-06-3, 68392-35-8 | |

| Record name | 4-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68047-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxytamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afimoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-4-Hydroxytamoxifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYTAMOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K54647BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of 4 Hydroxytamoxifen

Estrogen Receptor (ER)-Mediated Signaling

4-Hydroxytamoxifen (4-OHT), an active metabolite of tamoxifen (B1202), exerts its biological effects primarily through interaction with estrogen receptors (ERs). acs.orgmedchemexpress.com It is classified as a selective estrogen receptor modulator (SERM) due to its tissue-specific agonist or antagonist activities. nih.gov

Estrogen Receptor Alpha (ERα) Interaction and Transcriptional Modulation

4-OHT has a high binding affinity for the estrogen receptor alpha (ERα) and acts as a competitive inhibitor of estradiol (B170435). aacrjournals.org This interaction is central to its mechanism in ERα-positive breast cancer, where it inhibits the estrogen-driven proliferation of cancer cells. abcam.com The binding of 4-OHT to the ligand-binding domain (LBD) of ERα induces a conformational change that differs from that caused by estradiol. aacrjournals.org

This altered conformation affects the transcriptional activity of ERα. The receptor has two main activation functions (AFs): the ligand-independent AF-1 in the N-terminal domain and the ligand-dependent AF-2 in the LBD. aacrjournals.orgoup.com While estradiol binding activates both AF-1 and AF-2, 4-OHT binding silences the activity of AF-2. aacrjournals.org The alkylaminoethoxy side chain of 4-OHT plays a crucial role in this process by preventing the proper positioning of helix 12 of the LBD, which is necessary for coactivator binding and subsequent gene transcription. aacrjournals.org

Although AF-2 is silenced, AF-1 is generally considered to remain constitutively active, which can account for the partial agonist effects of 4-OHT in certain tissues. aacrjournals.org The transcriptional outcome of 4-OHT binding to ERα is also dependent on the cellular and promoter context. oup.comthno.org For instance, the transcriptional activity of mouse ERα is more potent than human ERα in human hepatoma cells. nih.gov Furthermore, 4-OHT can downregulate the expression of certain genes, such as MDM4 and MDM2, through its interaction with ERα. oncotarget.com

Estrogen Receptor Beta (ERβ) Engagement and Functional Consequences

This compound also binds to estrogen receptor beta (ERβ). researchgate.net The functional consequences of this interaction can differ from those observed with ERα. In some contexts, 4-OHT acts as a pure antagonist on ERβ, lacking the partial agonist activity it can exhibit through ERα. bioscientifica.com The presence of ERβ can modulate the cellular response to 4-OHT. For example, the introduction of ERβ1 into ERα-positive breast cancer cells can inhibit the upregulation of certain genes induced by 4-OHT. mdpi.com

Ligand-Receptor Binding Affinity and Conformational Changes

This compound exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). acs.org Its affinity for the estrogen receptor is higher than that of its parent compound, tamoxifen. medchemexpress.com Equilibrium binding analysis has shown that the interaction of 4-OHT with the estrogen receptor is a positive cooperative one, with a Hill coefficient of 1.4–1.5. oup.com However, competitive binding assays reveal that the binding mechanism of 4-OHT is distinct from that of estradiol, with 4-OHT antagonizing the binding of estradiol when both are present. oup.com

The binding of 4-OHT to the ligand-binding domain (LBD) of the ER induces significant conformational changes. oup.comoup.com Upon binding either estradiol or 4-OHT, the ER undergoes a decrease in surface hydrophobicity, a change that is localized to the steroid-binding domain. nih.gov However, the specific conformational change induced by 4-OHT is what dictates its antagonistic properties. Crystal structure analysis of the ERα LBD in complex with 4-OHT reveals that the bulky side chain of 4-OHT prevents helix 12 from sealing the ligand-binding pocket in the same manner as an agonist would. aacrjournals.orgrcsb.org This repositioning of helix 12 physically obstructs the binding site for coactivator proteins, thereby silencing the receptor's transcriptional activity. aacrjournals.org

For the estrogen-related receptor gamma (ERRγ), 4-OHT also binds with high affinity, with a reported dissociation constant (Kd) of 35 nM and an inhibitory constant (Ki) of 75 nM in competition assays. pnas.org In contrast, diethylstilbestrol (B1670540) (DES) and tamoxifen displace radiolabeled 4-OHT with higher Ki values of 870 nM. nih.gov The binding of 4-OHT to ERRγ also induces a conformational change that leads to the deactivation of the receptor. nih.gov

Table 1: Binding Affinities of this compound and Related Compounds to Estrogen-Related Receptor Gamma (ERRγ)

| Compound | Binding Parameter | Value (nM) | Reference |

|---|---|---|---|

| This compound | Kd | 35 | nih.govpnas.org |

| This compound | Ki | 75 | pnas.org |

| Diethylstilbestrol (DES) | Ki | 870 | nih.govpnas.org |

| Tamoxifen | Ki | 870 | nih.govpnas.org |

This table is interactive. Click on the headers to sort the data.

Coregulator Protein Modulation: Coactivators and Corepressors in ER Activity

The transcriptional activity of the estrogen receptor (ER) is modulated by its interaction with a suite of coregulatory proteins, broadly classified as coactivators and corepressors. oup.com The specific ligand bound to the ER dictates which type of coregulator is recruited. When bound to an agonist like estradiol, the ER adopts a conformation that favors the binding of coactivators, such as those from the p160 family (e.g., SRC-1, SRC-2, and SRC-3), which then promote gene transcription. oup.comaacrjournals.org

Conversely, when bound to an antagonist like this compound (4-OHT), the ER undergoes a conformational change that promotes the recruitment of corepressor proteins, such as NCoR (nuclear receptor corepressor) and SMRT (silencing mediator for retinoid and thyroid hormone receptor). oup.com These corepressors are essential for the full antagonist activity of 4-OHT. oup.com The binding of 4-OHT to ERα and ERβ has been shown to preferentially lead to the recruitment of SMRT, while estradiol binding favors SRC-1 recruitment. oup.com

The balance between coactivators and corepressors within a specific cell type is a critical determinant of the tissue-specific actions of 4-OHT. oup.com Overexpression of SRC-1 can enhance the agonist activity of 4-OHT, whereas overexpression of SMRT can suppress it. nih.gov This interplay suggests that the relative cellular concentrations of these coregulators can modulate whether 4-OHT behaves as an agonist or an antagonist. oup.com Furthermore, 4-OHT itself can influence the levels of coregulators; for instance, it has been shown to increase the protein stability and function of SRC-1 and SRC-3 in an ERα-dependent manner. nih.gov

Estrogen Receptor-Independent Mechanisms

While the primary mechanism of action of this compound (4-OHT) is mediated through estrogen receptors, a growing body of evidence indicates that it can also exert biological effects through ER-independent pathways, particularly at higher concentrations. oup.comaacrjournals.org These alternative mechanisms contribute to its cytotoxic effects in both ER-positive and ER-negative cells. aacrjournals.orgresearchgate.net

Several ER-independent effects of 4-OHT have been described, including:

Modulation of Protein Kinase C (PKC): 4-OHT can directly bind to and inhibit PKC activity. aacrjournals.org This inhibition can lead to downstream effects, such as priming K-Ras for degradation. aacrjournals.org

Changes in Intracellular Calcium: 4-OHT has been shown to alter intracellular calcium levels. aacrjournals.org

Interaction with Calmodulin: The compound can bind to and antagonize the calcium-regulated protein calmodulin. aacrjournals.org

Induction of Autophagic Cell Death: In some cancer cells, 4-OHT can induce a form of cell death characterized by autophagy. This process has been linked to the degradation of the K-Ras protein, which is crucial for the survival of these cells. aacrjournals.org

Generation of Reactive Oxygen Species (ROS): The ferrocenyl analog of 4-OHT has been shown to induce significant production of ROS in both ER-positive and ER-negative breast cancer cell lines, leading to cell cycle arrest and senescence. researchgate.net

Direct Effects on Cardiac Myocytes: Studies on isolated rat cardiac myocytes have shown that 4-OHT can directly alter myocyte contractility and calcium handling, suggesting an ER-independent mechanism for its effects on cardiac function. nih.govplos.org

These ER-independent actions highlight the multifaceted nature of 4-OHT's pharmacology and suggest that its therapeutic utility may extend beyond its role as a selective estrogen receptor modulator.

Modulation of Intracellular Calcium Dynamics

This compound significantly alters intracellular calcium (Ca2+) homeostasis, a process implicated in its cytotoxic effects in both ER-positive and ER-negative breast cancer cells. nih.gov Treatment with 4-OHT leads to an increased release of Ca2+ from the endoplasmic reticulum, a primary intracellular storage site. nih.govmdpi.com This effect is correlated with the upregulation of protein phosphatase 1alpha (PP1α) and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), key components in Ca2+ signaling. nih.gov The inhibition of PP1α upregulation has been shown to mitigate the effects of 4-OHT on both Ca2+ signaling and cell death, underscoring the importance of this pathway in 4-OHT's mechanism of action. nih.gov

Table 1: Effect of this compound on Calcium Signaling Components

| Cellular Component | Effect of 4-OHT Treatment | Reference |

| Intracellular Ca2+ Release | Increased | nih.gov |

| Protein Phosphatase 1alpha (PP1α) | Upregulation | nih.gov |

| Inositol 1,4,5-trisphosphate Receptor (IP3R) | Upregulation | nih.gov |

| Mitochondrial Ca2+ Uptake | Inhibition |

Protein Kinase C (PKC) Pathway Involvement

This compound influences the Protein Kinase C (PKC) signaling pathway, a crucial regulator of various cellular functions. nih.govoup.com Research indicates that 4-OHT can induce the translocation of PKC isoforms, particularly PKCε, from the cytosol to the membrane, which is a key step in its activation. escholarship.org This activation of PKC is believed to be involved in downstream signaling events. escholarship.org

In some contexts, 4-OHT's ability to antagonize PKC activity is linked to the degradation of key survival proteins like K-Ras. nih.govnih.gov The inhibition of PKC has been shown to mimic the effects of 4-OHT in promoting the degradation of K-Ras. nih.gov The interplay between 4-OHT and the PKC pathway is complex, with different PKC isoforms potentially having opposing roles. For instance, while PKCδ activation has been associated with TAM-induced apoptosis, PKCα may have a protective effect. spandidos-publications.com

Calmodulin Activity Regulation

Calmodulin, a calcium-binding protein, is another target of this compound. nih.govnih.gov 4-OHT has been shown to inhibit calmodulin-stimulated activities. nih.gov This interaction is significant as calmodulin is involved in regulating a wide array of cellular processes. However, studies have shown that while tamoxifen and 4-OHT can antagonize calcium-regulated proteins like calmodulin, specific inhibitors of calmodulin did not replicate the 4-OHT-induced degradation of K-Ras, suggesting a more complex or indirect relationship. nih.gov Interestingly, research has demonstrated that while the estrogen receptor α (ERα) binds to calmodulin, ERβ does not, and the transactivation capacity of ERα is inhibited by calmodulin antagonists. oup.com

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Activation

This compound has been shown to activate multiple mitogen-activated protein kinase (MAPK) signaling pathways, including the p38, JNK, and ERK1/2 pathways. nih.govoup.com The activation of these pathways can have varied and sometimes opposing effects on cell fate.

Delayed and persistent activation of the ERK1/2 pathway is a critical component of 4-OHT-induced apoptosis. nih.gov Inhibition of this pathway has been shown to block apoptosis mediated by 4-OHT. nih.gov Conversely, activation of RAF/MEK/ERK signaling has been demonstrated to promote homologous recombination repair (HRR), a DNA repair mechanism. aacrjournals.org In some cellular contexts, 4-OHT treatment induces ERK1/2 phosphorylation. aacrjournals.orgnih.gov

The p38 and JNK pathways are also activated by 4-OHT, although their role in 4-OHT-induced cell death appears to be more moderate compared to the ERK1/2 pathway. nih.gov

PI3K/AKT Signaling Pathway Interactions

The PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, interacts with this compound. Activation of the PI3K/AKT pathway has been shown to decrease the sensitivity of breast cancer cells to this compound. aacrjournals.org This suggests that the efficacy of 4-OHT can be modulated by the activity of this survival pathway. aacrjournals.org

Conversely, some studies indicate that the combination of 4-OHT with other agents can synergistically inhibit cancer cell proliferation by regulating the PI3K/AKT/Caspase 9 signaling pathway. nih.gov Overexpression of certain proteins can lead to the activation of the PI3K/AKT cascade, contributing to resistance to tamoxifen therapy. mdpi.com Furthermore, src kinase, which can activate the PI3K/AKT pathway, has been shown to potentiate the action of this compound. oup.com

K-Ras Degradation through Autophagy Induction

A significant estrogen receptor-independent mechanism of this compound-induced cell death is the induction of autophagy, leading to the degradation of the K-Ras protein. aacrjournals.orgnih.govoncotarget.com Autophagy is a cellular process for degrading and recycling cellular components. oncotarget.com In the context of 4-OHT treatment, it plays a pro-death role. aacrjournals.org

4-OHT triggers an increase in autophagic flux, which facilitates the degradation of K-Ras, a protein crucial for the survival of certain tumor cells. aacrjournals.orgnih.gov This degradation is not dependent on caspases, the primary mediators of apoptosis. nih.govnih.gov Inhibition of autophagy has been shown to prevent the degradation of K-Ras and attenuate 4-OHT-induced cell death. aacrjournals.orgoncotarget.com The mechanism is thought to involve 4-OHT priming K-Ras for degradation, possibly through the inhibition of Protein Kinase C (PKC). nih.govnih.gov

Table 2: Research Findings on 4-OHT-Induced K-Ras Degradation

| Finding | Experimental Observation | Reference |

| Autophagy Induction | 4-OHT treatment increases autophagic flux in tumor cells. | aacrjournals.org |

| K-Ras Degradation | 4-OHT induces the degradation of K-Ras protein. | nih.govnih.gov |

| Cell Death | Inhibition of autophagy attenuates 4-OHT-induced cell death. | aacrjournals.orgoncotarget.com |

| PKC Involvement | Inhibition of PKC mimics 4-OHT-induced K-Ras degradation. | nih.gov |

Inhibition of Voltage-Gated Sodium Channels

This compound directly interacts with and inhibits voltage-gated sodium channels (Navs), an action that is independent of estrogen receptor modulation. bio-techne.com It binds to a receptor site located at the intracellular exit of the channel pore. rcsb.org This binding inhibits the sodium current by delaying the channel's recovery from an inactivated state. bio-techne.com

The Z-isomer of this compound has been found to be a more potent inhibitor of Nav channels compared to the E-isomer, with IC50 values in the nanomolar to low micromolar range for different channel subtypes. nih.gov This inhibition of sodium channels provides a structural basis for some of the observed effects of this compound on cellular function. nih.gov

Table 3: Inhibitory Concentrations (IC50) of (Z)-4-Hydroxytamoxifen on Voltage-Gated Sodium Channels

| Channel Subtype | Cell Type | IC50 Value | Reference |

| NavMs | HEK cells | 297 nM | bio-techne.com |

| human Nav | HEK cells | 2.1 µM | bio-techne.com |

| NavMs | Magnetococcus marinus | 239 nM | nih.gov |

| hNav1.2 | HEK cells | 1.2 µM | nih.gov |

| Endogenous nNav1.5 | MDA-MB-231 cells | 890 nM | nih.gov |

Intramembranous Lipid Peroxidation Inhibition and Peroxyl Radical Scavenging

This compound (4-OHT) has been identified as a potent inhibitor of lipid peroxidation within cellular membranes and an effective scavenger of peroxyl radicals. nih.govnih.govtandfonline.comtandfonline.comlumiprobe.comsigmaaldrich.com This antioxidant activity is a significant aspect of its molecular action, distinct from its well-known effects on estrogen receptors. The phenolic group in the 4-OHT molecule is thought to contribute to its ability to donate a hydrogen atom, thereby quenching free radicals that can initiate oxidative damage to membranes. lumiprobe.com

Research has demonstrated that 4-OHT is a more potent inhibitor of microsomal and liposomal lipid peroxidation than its parent compound, tamoxifen, as well as 3-hydroxytamoxifen and 17β-estradiol. sigmaaldrich.com Studies on rat liver nuclei revealed that 4-OHT protects against lipid peroxidation induced by Fe(III)-ascorbate. researchgate.net In one study, a concentration of 25 µM 4-OHT was sufficient to almost completely prevent the oxidation of the fluorescent probe cis-parinaric acid, indicating a high degree of protection against lipid peroxidation. sigmaaldrich.com

Furthermore, 4-OHT has shown efficacy in protecting membrane phospholipids (B1166683) in smooth muscle cells from peroxidation induced by the free radical generator 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN). ahajournals.org Its potency in this regard was found to be comparable to that of 2,2,5,7,8-pentamethyl-6-hydrochromane, an antioxidant homolog of vitamin E. ahajournals.org The inhibitory effect of 4-OHT on lipid peroxidation is not only observed in isolated organelles but also has implications for protecting against broader cellular damage. For instance, it has been shown to reduce ultraviolet radiation (UVR)-induced oxidative damage to DNA, with an IC50 of 0.6 µM for quenching the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage.

Table 1: Inhibitory Effects of this compound on Lipid Peroxidation and Radical Scavenging

| Experimental System | Inducer of Oxidation | Measured Effect | Concentration / IC50 of 4-OHT | Reference |

|---|---|---|---|---|

| Microsomal & Liposomal Membranes | Not specified | Inhibition of lipid peroxidation | More potent than tamoxifen | sigmaaldrich.com |

| cis-Parinaric Acid | Not specified | Prevention of oxidation | Almost complete prevention at 25 µM | sigmaaldrich.com |

| Rat Liver Nuclei | Fe(III)-ascorbate | Protection against lipid peroxidation | Effective protection | researchgate.net |

| Smooth Muscle Cell Membranes | AMVN | Attenuation of phospholipid peroxidation | Effective at 40 ng/mL | ahajournals.org |

| Calf Thymus DNA | Ultraviolet Radiation (UVR) | Quenching of 8-OHdG formation | IC50 = 0.6 µM |

Mitochondrial Function Modulation: Depolarization and Oxidative Stress Protection

The interaction of this compound with mitochondria is complex, exhibiting a dual role that includes both inducing mitochondrial dysfunction at high concentrations and providing protection against oxidative stress under other conditions. sigmaaldrich.comnih.gov This modulation of mitochondrial function is a critical component of its cellular activity, potentially influencing pathways of cell death and survival.

At high concentrations, 4-OHT has been shown to induce depolarization of the mitochondrial membrane potential (ΔΨ) and uncouple mitochondrial respiration in rat liver mitochondria. sigmaaldrich.com This can lead to a decrease in the efficiency of oxidative phosphorylation and a reduction in mitochondrial ATP levels. sigmaaldrich.com For example, in isolated rat liver mitochondria, high concentrations of 4-OHT were found to depress the respiratory control ratio (RCR) and the ADP/O ratio, indicating a less efficient mitochondrial function. nih.gov Similarly, in brain mitochondria, a high concentration of 60 nmol/mg protein of 4-OHT led to a significant decrease in the RCR. nih.gov

Conversely, at lower concentrations, 4-OHT demonstrates a protective effect on mitochondria. It is a potent inhibitor of the mitochondrial permeability transition (MPT), a critical event in some forms of cell death that involves the opening of a pore in the inner mitochondrial membrane. nih.gov This inhibition of the MPT pore helps to prevent mitochondrial swelling, the collapse of the membrane potential, and the release of pro-apoptotic factors. tandfonline.comresearchgate.net The mechanism for this protection is thought to be related to its antioxidant capacity, preventing the oxidation of key components of the MPT pore, such as NAD(P)H and thiol groups. tandfonline.comresearchgate.net Studies in brain mitochondria have shown that 4-OHT at concentrations of 7.5, 15, and 30 nmol/mg protein can prevent lipid peroxidation induced by the oxidant pair ADP/Fe2+. nih.gov

Furthermore, 4-OHT has been found to inhibit mitochondrial Ca2+ uptake with an IC50 of approximately 2.5 µM in permeabilized HeLa cells. nih.govnih.gov This effect on calcium handling can also contribute to its modulation of mitochondrial function and cell signaling. The inhibitory effects on the MPT were observed with 20 nmol 4-OHT/mg protein, whereas a similar effect for tamoxifen required 40 nmol/mg protein, highlighting the greater potency of the metabolite.

Table 2: Effects of this compound on Mitochondrial Parameters

| Mitochondrial Parameter | Cell/Tissue Type | Effect | Concentration / IC50 of 4-OHT | Reference |

|---|---|---|---|---|

| Mitochondrial Ca2+ Uptake | Permeabilized HeLa Cells | Inhibition | IC50 = 2.5 ± 1.4 µM | nih.govnih.gov |

| Mitochondrial Permeability Transition | Rat Liver Mitochondria | Inhibition | 20 nmol/mg protein | |

| Mitochondrial Membrane Potential (ΔΨ) | Rat Liver Mitochondria | Depolarization (at high conc.) | High concentrations | sigmaaldrich.comnih.gov |

| Respiratory Control Ratio (RCR) | Brain Mitochondria | Significant decrease | 60 nmol/mg protein | nih.gov |

| Lipid Peroxidation | Brain Mitochondria | Prevention | 7.5, 15, and 30 nmol/mg protein | nih.gov |

| Oxidative Phosphorylation | Rat Liver Mitochondria | Partial uncoupling (at high conc.) | High concentrations |

Cellular and Subcellular Responses to 4 Hydroxytamoxifen Exposure

Cell Cycle Progression Regulation

4-Hydroxytamoxifen significantly influences the cell cycle, primarily by inducing arrest at specific phases, thereby inhibiting cell proliferation. This regulation is achieved through complex mechanisms involving the modulation of key cell cycle proteins.

G1 Phase Cell Cycle Arrest Mechanisms

A primary response to 4-OHT exposure in susceptible cells is a halt in the G1 phase of the cell cycle. nih.govresearchgate.net This inhibition of progression from G1 to the S phase is a crucial mechanism of its antiproliferative effect. nih.govresearchgate.net Studies have demonstrated that treatment with 4-OHT leads to an accumulation of cells in the G1 phase. nih.govresearchgate.net This G1 arrest is often dependent on the presence of functional estrogen receptors (ER). nih.govresearchgate.net In multiple myeloma cell lines, for instance, 4-OHT was found to block cells at the G1 phase, an effect observed in five out of six cell lines that express both alpha and beta ER forms. researchgate.net Similarly, in breast cancer cells, antiestrogens like 4-OHT cause a G0/G1 arrest. pnas.org The molecular underpinnings of this G1 arrest involve the modulation of key regulatory proteins that govern the G1/S transition. oup.com

G2/M Phase Perturbations and Arrest

While G1 arrest is the most prominently reported effect, 4-OHT can also influence the G2/M phase of the cell cycle, particularly in combination with other therapeutic agents. nih.govnih.gov For example, in ERα-positive breast cancer cells, the combination of 4-OHT and docetaxel (B913) led to an increased proportion of cells arrested in the G2/M phase. nih.govnih.gov This effect was observed to be dependent on a specific single nucleotide polymorphism (SNP) in the ZNF423 gene. nih.govnih.gov In another study, the combination of 4-OHT with the anti-progestin mifepristone (B1683876) was shown to induce G2/M arrest in cervical cancer cells, suggesting a potential role as a chemo-radio-sensitizer. springermedizin.de These findings indicate that while 4-OHT primarily targets the G1 phase, it can also contribute to perturbations at the G2/M checkpoint, enhancing the efficacy of other cancer treatments. nih.govnih.govspringermedizin.de

Modulation of Cyclin and Cyclin-Dependent Kinase Inhibitor Expression (e.g., p27Kip1)

The cell cycle arrest induced by 4-OHT is intricately linked to the modulation of cyclins and cyclin-dependent kinase (CDK) inhibitors. A key player in this process is the CDK inhibitor p27Kip1. nih.govresearchgate.net Multiple studies have shown that 4-OHT-induced G1 arrest is accompanied by the upregulation of p27Kip1. nih.govresearchgate.netresearchgate.net This upregulation of p27Kip1 is a critical event, as this protein binds to and inhibits the activity of cyclin E-Cdk2 complexes, which are essential for progression through the G1 phase. pnas.org In breast cancer cells, treatment with 4-OHT leads to an increase in p27Kip1 levels, which contributes to the inhibition of Cdk2 activity and subsequent cell cycle arrest. pnas.orgaacrjournals.org Furthermore, the downregulation of the proto-oncogene c-Myc has also been observed in conjunction with p27Kip1 upregulation following 4-OHT treatment. nih.govresearchgate.net The interplay between the upregulation of CDK inhibitors like p27Kip1 and the downregulation of pro-proliferative factors like c-Myc forms the molecular basis for the G1 arrest mediated by 4-OHT. nih.govresearchgate.netpnas.org

Apoptosis Induction and Molecular Pathways

In addition to its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process can be initiated through both caspase-dependent and caspase-independent pathways.

Caspase-Dependent Apoptosis: Activation of Effector Caspases

A significant mechanism by which 4-OHT induces apoptosis is through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.govaacrjournals.org Studies have demonstrated that 4-OHT treatment leads to the activation of initiator caspases, such as caspase-9, and effector caspases, including caspase-3 and caspase-6. nih.govresearchgate.netaacrjournals.org The activation of caspase-9 suggests the involvement of the intrinsic mitochondrial pathway. nih.govresearchgate.net Once activated, these effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. aacrjournals.org For example, the cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3 is a well-established marker of apoptosis and has been observed in cells treated with 4-OHT. aacrjournals.org The general caspase inhibitor z-VAD-fmk has been shown to block 4-OHT-induced cell death, further confirming the critical role of caspases in this process. nih.govaacrjournals.org

Caspase-Independent Cell Death Pathways

While caspase-dependent apoptosis is a major outcome of 4-OHT treatment, evidence also points to the existence of caspase-independent cell death pathways. aacrjournals.orgnih.gov In some contexts, even though hallmarks of apoptosis such as Bax translocation and cytochrome c release are observed, the classic signs of caspase activation, like PARP cleavage, may be absent. nih.gov This suggests a divergence from the classical apoptotic pathway at a point before the full activation of effector caspases. nih.gov Furthermore, studies have shown that in certain cell types, inhibiting caspases does not completely prevent 4-OHT-induced cell death, indicating the involvement of alternative mechanisms. nih.govplos.org One such mechanism is autophagy-mediated cell death. nih.gov In malignant peripheral nerve sheath tumor (MPNST) cells, 4-OHT was found to induce cell death through autophagy, a process that involved the degradation of the K-Ras protein. nih.gov In this scenario, while caspases were activated, their inhibition did not protect the cells from death, highlighting the primary role of autophagy in this specific context. nih.gov

c-Jun N-Terminal Kinase (JNK) Pathway Activation in Apoptosis

Autophagy Modulation and Context-Dependent Roles

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. nih.gov It plays a complex and often paradoxical role in cancer, capable of acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the nature of the stressor. nih.gov In response to this compound, autophagy is frequently induced, but its ultimate effect on cell fate is highly context-dependent. nih.govnih.govtandfonline.com

In many estrogen receptor-positive breast cancer cells, 4-OHT-induced autophagy has been identified as a pro-survival mechanism. aacrjournals.orgnih.govtandfonline.com In this scenario, autophagy allows cells to endure the stress of antiestrogen (B12405530) therapy, potentially contributing to the development of therapeutic resistance. aacrjournals.orgnih.govtandfonline.commdpi.com By degrading and recycling cellular components, autophagy can provide the necessary building blocks for survival until the therapeutic pressure is relieved. aacrjournals.org Conversely, in other cell types, such as malignant peripheral nerve sheath tumor (MPNST) cells, 4-OHT-induced autophagy is associated with cell death, a process sometimes referred to as autophagic cell death. nih.gov This highlights that the functional consequence of autophagy modulation by 4-OHT is not uniform and depends on the specific cancer type and its underlying molecular characteristics.

Autophagic flux refers to the entire process of autophagy, from the formation of the initial double-membraned vesicles called autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. nih.gov this compound is widely recognized as a potent inducer of autophagy, stimulating the accumulation of autophagic vacuoles in treated cells. nih.govtandfonline.com

The induction of autophagy by 4-OHT is evidenced by the increased expression and conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govbioscientifica.com This conversion is a key indicator of autophagosome formation. nih.gov Furthermore, studies measuring autophagic flux, often by using agents like bafilomycin A1 that block the final degradation step in the lysosome, have confirmed that 4-OHT treatment leads to a genuine increase in the rate of the autophagic process, not just an accumulation of autophagosomes due to a blockage in the pathway. nih.govtandfonline.com This enhanced autophagic flux is a critical aspect of the cellular response to 4-OHT, contributing to its dual roles in cell survival and cell death. nih.govtandfonline.com

Table 2: Research Findings on this compound's Cellular Effects

| Cellular Process | Key Finding | Affected Proteins/Markers | Cell Type Examples | Reference |

| Intrinsic Apoptosis | Activation of the mitochondrial pathway. | Caspase-9, Cytochrome c, Bax | Multiple Myeloma, Breast Cancer | researchgate.netnih.govnih.gov |

| Bcl-2 Family Regulation | Shift in balance to favor apoptosis. | Bcl-2, Bax, Mcl-1, BimS | Breast Cancer, Multiple Myeloma | researchgate.netnih.govd-nb.infoaacrjournals.orgnih.gov |

| PARP Cleavage | Induction of caspase-dependent PARP cleavage. | Cleaved PARP | Breast Cancer | aacrjournals.orgd-nb.infoaacrjournals.orgnih.gov |

| JNK Pathway | Activation is required for apoptosis. | JNK, c-Jun | Breast Cancer | nih.govaacrjournals.orgresearchgate.net |

| Death Receptor Pathway | Generally not the primary pathway for apoptosis. | Fas/FasL | Multiple Myeloma | researchgate.netnih.gov |

| Autophagy | Context-dependent role in survival or death. | LC3, Beclin 1 | Breast Cancer, MPNST | aacrjournals.orgnih.govtandfonline.com |

| Autophagic Flux | Potent induction of the complete autophagy process. | LC3-II, p62 | Breast Cancer, MPNST | nih.govtandfonline.combioscientifica.com |

Autophagosome Formation and Turnover Dynamics

This compound (4-OHT), an active metabolite of tamoxifen (B1202), is a potent inducer of autophagy, a cellular process involving the degradation of cellular components via lysosomes. nih.gov Exposure to 4-OHT leads to a significant increase in the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation. tandfonline.comresearchgate.net This is evidenced by the accumulation of autophagic vacuoles (AVs) in cells treated with the compound. nih.gov

Regulation of Key Autophagy-Related Proteins (e.g., LC3, Beclin 1, ATG5, ATG7, NBR1)

The induction of autophagy by this compound involves the modulation of several key autophagy-related (ATG) proteins. The conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. Treatment with 4-OHT significantly increases the levels of LC3-II, indicating the formation of autophagosomes. tandfonline.comresearchgate.net

Several core proteins essential for the autophagic machinery are implicated in the response to 4-OHT. Beclin 1 (the mammalian ortholog of yeast Atg6), which is part of a complex required for the nucleation of the autophagosomal membrane, is crucial for this process. researchgate.netnih.gov Similarly, ATG5 and ATG7, which are essential components of the two ubiquitin-like conjugation systems that mediate the elongation of the autophagosome membrane, are involved in 4-OHT-induced autophagy. tandfonline.comnih.govfrontiersin.org Silencing the genes for Beclin 1, ATG5, or ATG7 has been shown to restore sensitivity to tamoxifen in resistant breast cancer cells, highlighting their critical role. tandfonline.com

Furthermore, the level of NBR1, a receptor protein that is itself degraded by autophagy, is often used as an indicator of autophagic flux. In tamoxifen-resistant cells, which exhibit high autophagy levels, the amount of NBR1 is decreased, consistent with an enhanced clearance of autophagy substrates. tandfonline.com

Table 1: Regulation of Key Autophagy-Related Proteins by this compound

| Protein | Role in Autophagy | Effect of this compound Exposure |

| LC3 | Marker for autophagosomes; involved in phagophore elongation. frontiersin.org | Increased conversion of LC3-I to LC3-II, indicating autophagosome formation. tandfonline.comresearchgate.net |

| Beclin 1 | Essential for the initiation of the autophagosome (vesicle nucleation). nih.gov | Plays a critical role; its knockdown in resistant cells can induce cell death. researchgate.net |

| ATG5 | Part of a conjugation system essential for phagophore elongation. frontiersin.org | Silencing ATG5 can restore tamoxifen sensitivity in resistant cells. tandfonline.com |

| ATG7 | E1-like activating enzyme essential for two ubiquitin-like conjugation systems. nih.gov | Required for 4-OHT-induced autophagy; its knockdown can block the process. nih.govtandfonline.com |

| NBR1 | Autophagy receptor protein degraded during the process. tandfonline.com | Levels decrease in tamoxifen-resistant cells with high autophagic flux. tandfonline.com |

Delineation of Pro-Survival versus Pro-Death Autophagy Mechanisms

The role of autophagy induced by this compound is complex, acting as a "double-edged sword" that can either promote cell survival or lead to cell death, depending on the cellular context. mdpi.come-century.us

In many cases, particularly in the context of estrogen receptor-positive (ER+) breast cancer, 4-OHT induces a pro-survival autophagic response. tandfonline.comaacrjournals.org This adaptive mechanism allows cancer cells to withstand the stress induced by the antiestrogen treatment, ultimately contributing to the development of acquired resistance. mdpi.comaacrjournals.org In this scenario, autophagy acts as a protective mechanism, and its inhibition can re-sensitize resistant cells to 4-OHT, leading to apoptosis. tandfonline.comaacrjournals.org For example, blocking autophagosome formation with inhibitors or by silencing essential autophagy genes like Beclin 1 in antiestrogen-resistant cells triggers caspase-dependent cell death. researchgate.netaacrjournals.org

Conversely, under different cellular conditions, 4-OHT-induced autophagy can function as a mechanism of cell death. This "autophagic death" is distinct from apoptosis and is characterized by extensive self-digestion. One study demonstrated that 4-OHT can trigger autophagic death in malignant peripheral nerve sheath tumor (MPNST) cells through the autophagic degradation of K-Ras, a critical pro-survival protein. nih.gov In these cells, inhibiting autophagosome formation attenuated cell death, confirming that autophagy was the driver of cell demise. nih.gov This suggests that whether autophagy acts as a pro-survival or pro-death mechanism depends on the specific cellular dependencies and signaling pathways active within a given tumor cell.

Gene Expression Profiling and Transcriptional Regulation

Modulation of Estrogen-Responsive Genes (e.g., pS2, GREB1, PgR, Prl)

This compound, as a selective estrogen receptor modulator (SERM), directly influences the transcriptional activity of the estrogen receptor (ER), thereby altering the expression of a wide array of estrogen-responsive genes. researchgate.netcapes.gov.br While its primary action in breast cancer cells is antagonistic, it can also exhibit partial agonist effects, leading to a complex gene expression profile that is distinct from that induced by estradiol (B170435) (E2) alone. nih.govaacrjournals.org

Studies using gene expression arrays have revealed that 4-OHT regulates hundreds of genes, a significant portion of which are also responsive to estrogen. researchgate.netcapes.gov.brnih.gov Among the well-characterized estrogen-responsive genes modulated by 4-OHT are:

pS2 (TFF1): The expression of this gene is a classic marker of estrogenic action.

GREB1 (Growth Regulating Estrogen Receptor Binding 1): A key factor in hormone-responsive cancer cell growth.

PgR (Progesterone Receptor): Another important marker of a functional ER pathway.

Prl (Prolactin): In specific cell types like the rat pituitary tumor cell line GH3, Prl gene expression is modulated by ER ligands. nih.gov

In ER-positive breast cancer cells, 4-OHT generally acts as an antagonist, inhibiting the E2-induced expression of genes like pS2, GREB1, and PgR. nih.gov However, the extent of this antagonism can vary, and in some contexts, 4-OHT can display partial agonist activity. nih.gov

Table 2: Modulation of Estrogen-Responsive Genes by this compound in MCF-7:WS8 Cells

| Gene | Function | Effect of this compound (Z-isomer) |

| pS2 (TFF1) | Marker of ER activity, involved in cell migration. | Antagonizes estradiol-induced expression. nih.gov |

| GREB1 | Promotes hormone-dependent cell proliferation. nih.gov | Antagonizes estradiol-induced expression. nih.gov |

| PgR | Marker of a functional ER pathway; transcription factor. | Antagonizes estradiol-induced expression. nih.gov |

| Prl | Hormone involved in lactation and cell growth (in rat GH3 cells). | Antagonizes estradiol-induced expression. nih.gov |

ZNF423 and BRCA1 Gene Expression Modulation

Research has identified Zinc Finger Protein 423 (ZNF423) as a critical transcription factor that regulates the expression of the breast cancer susceptibility gene 1 (BRCA1). nih.govresearchgate.net BRCA1 expression is known to be inducible by estrogen, and ZNF423 plays a key role in this process. aacrjournals.orgfrontiersin.org this compound modulates this regulatory axis, but its effect is highly dependent on genetic context. nih.govaacrjournals.org In certain cellular backgrounds, 4-OHT can reverse the estrogen-driven induction of ZNF423 and, consequently, BRCA1. frontiersin.org This modulation is significant because BRCA1 is involved in DNA repair, and its expression level can influence the sensitivity of cancer cells to certain therapies. frontiersin.org

Single Nucleotide Polymorphism (SNP)-Dependent Gene Regulation

The regulatory effect of this compound on the ZNF423-BRCA1 axis is a prime example of pharmacogenomics, where an individual's genetic makeup influences their response to a drug. Specifically, a single nucleotide polymorphism (SNP) within an intron of the ZNF423 gene, known as rs9940645, has been shown to determine how cells respond to 4-OHT. nih.govaacrjournals.org

Studies have revealed a striking SNP-dependent effect:

In cells with the wild-type (WT) ZNF423 genotype, estradiol (E2) induces the expression of ZNF423 and BRCA1, and this induction is reversed by 4-OHT. frontiersin.org

In cells carrying the variant ZNF423 genotype (rs9940645), the response is inverted. E2 fails to induce ZNF423 and BRCA1 expression, but treatment with 4-OHT in the presence of E2 increases the expression of both genes. nih.govfrontiersin.org

This SNP-dependent modulation has functional consequences. For instance, 4-OHT was found to sensitize ERα-positive breast cancer cells to the chemotherapeutic agent docetaxel, but only in cells carrying the rs9940645 variant genotype. nih.govnih.gov This differential gene regulation based on a common SNP provides a molecular basis for the variability in patient responses to tamoxifen therapy. nih.govaacrjournals.org

Table 3: SNP-Dependent Modulation of ZNF423 and BRCA1 by this compound

| ZNF423 Genotype (rs9940645) | Effect of Estradiol (E2) | Effect of this compound + E2 |

| Wild-Type (WT) | Increases ZNF423 and BRCA1 expression. frontiersin.org | Reverses E2 effect, decreasing expression to baseline. frontiersin.org |

| Variant | No significant induction of ZNF423 or BRCA1. nih.govfrontiersin.org | Increases ZNF423 and BRCA1 expression. nih.gov |

Transcription Factor Activity Regulation (e.g., c-Myc)

This compound (4-OHT) demonstrates a significant capacity to modulate the activity of key transcription factors, most notably the proto-oncogene c-Myc. The regulatory effects of 4-OHT on c-Myc are multifaceted and appear to be highly dependent on the cellular context and the specific molecular machinery present. In certain cancer cell lines, exposure to 4-OHT leads to a marked down-regulation of c-Myc expression. nih.gov This reduction in c-Myc levels is associated with a G1 phase block in the cell cycle, contributing to the antiproliferative effects of the compound. nih.gov

Conversely, in experimental systems utilizing a chimeric protein composed of c-Myc fused to the estrogen receptor (ER) ligand-binding domain (MycER), 4-OHT acts as an activator. The binding of 4-OHT to the ER domain of the fusion protein induces a conformational change that facilitates the nuclear translocation and subsequent activation of the c-Myc portion as a transcription factor. pnas.orgnih.gov This activation has been shown to increase the expression of c-Myc target genes, such as RCC1. nih.gov This system allows for the controlled, inducible activation of c-Myc activity to study its downstream effects. pnas.orgbiorxiv.org For instance, activation of c-Myc-ER by 4-OHT has been used to demonstrate that oncogenic c-Myc activity can increase tolerance to certain cellular stresses. biorxiv.org Furthermore, studies have shown that MYC inhibition can lead to an increase in the expression of the pro-apoptotic protein CHOP, while MYC overexpression, which can be induced by 4-OHT in specific models, suppresses CHOP expression. mdpi.com

These findings highlight the dual nature of 4-OHT's influence on transcription factor activity, capable of both suppressing endogenous c-Myc in some cancer cells and activating engineered c-Myc fusion proteins in experimental models.

Protein-Protein Interactions and Structural Dynamics

Receptor-Coregulator Complex Formation and Dissociation

The biological activity of this compound (4-OHT) is intricately linked to its ability to modulate the dynamic interactions between nuclear receptors and their associated coregulator proteins. These interactions are fundamental to the regulation of gene expression. 4-OHT influences the assembly and disassembly of these protein complexes, leading to either agonistic or antagonistic effects depending on the specific receptor, coregulator, and cellular environment.

A notable example of this is the interaction with the estrogen-related receptor gamma (ERRγ). In cell-based assays, the binding of 4-OHT to ERRγ leads to the dissociation of the receptor from the steroid receptor coactivator-1 (SRC-1). researchgate.netnih.govpnas.org This disruption of the receptor-coactivator complex results in the inhibition of the constitutive transcriptional activity of ERRγ. researchgate.netnih.govpnas.org

In the context of the estrogen receptor (ER), the effect of 4-OHT on coregulator binding is a key determinant of its tissue-specific effects. The binding of 4-OHT to the ER can promote the recruitment of corepressors, such as NCoR and SMRT, to certain ER target gene promoters. oup.com Conversely, it can also facilitate the interaction with coactivators like SRC-1, which can stimulate the agonist activity of 4-HT. oup.com The balance between the recruitment of coactivators and corepressors is a critical factor in determining whether 4-OHT will act as an agonist or an antagonist of ER-mediated gene expression. oup.com This balance is influenced by the relative expression levels of these coregulators within a particular cell. oup.comoup.com The interaction between ER and its coregulators can be blocked by small molecules designed to emulate the nuclear receptor box motif, which is important for these interactions. elifesciences.org In the presence of 4-OHT, the ER can form a complex with the N-CoR repressor and HDAC3, and this complex dissociates upon the addition of certain compounds. jci.org

Table 1: Effect of this compound on Receptor-Coregulator Interactions

| Receptor | Coregulator | Effect of 4-OHT | Consequence |

|---|---|---|---|

| ERRγ | SRC-1 | Dissociation | Inhibition of transcriptional activity. researchgate.netnih.govpnas.org |

| ERα | NCoR/SMRT | Recruitment | Repression of gene expression. oup.com |

| ERα | SRC-1 | Recruitment | Activation of gene expression. oup.com |

Interactions with Apoptosis-Related Proteins

This compound (4-OHT) can induce apoptosis through its interactions with various proteins involved in the programmed cell death pathway. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.

Studies have shown that treatment with 4-OHT can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net In conjunction with this, an increase in the expression of the pro-apoptotic protein Bax has been observed in some cell lines. nih.gov Furthermore, 4-OHT has been found to induce the expression of the pro-apoptotic protein BimS while concurrently decreasing the levels of the anti-apoptotic protein Mcl-1. nih.gov These shifts in the balance between pro- and anti-apoptotic Bcl-2 family members favor the initiation of the apoptotic cascade.

The activation of the mitochondrial apoptosis pathway is a significant consequence of these interactions. nih.govnih.gov This is evidenced by the activation of caspase-9, an initiator caspase in the intrinsic pathway. nih.gov The activation of effector caspases, such as caspase-3 and caspase-7, has also been documented following 4-OHT treatment, leading to the cleavage of downstream targets like PARP. nih.govresearchgate.net In some contexts, the activation of the c-Jun N-terminal kinase (JNK) signaling pathway is necessary for 4-OHT-induced apoptosis. researchgate.net

Table 2: Modulation of Apoptosis-Related Proteins by this compound

| Protein Family | Protein | Effect of 4-OHT | Functional Consequence |

|---|---|---|---|

| Bcl-2 Family | Bcl-2 | Decreased Expression | Pro-apoptotic. nih.govresearchgate.net |

| Bcl-2 Family | Bax | Increased Expression | Pro-apoptotic. nih.gov |

| Bcl-2 Family | Mcl-1 | Decreased Expression | Pro-apoptotic. nih.gov |

| Bcl-2 Family | BimS | Increased Expression | Pro-apoptotic. nih.gov |

| Caspases | Caspase-9 | Activation | Initiation of intrinsic apoptosis. nih.gov |

| Caspases | Caspase-3/7 | Activation | Execution of apoptosis. researchgate.net |

| Other | Cleaved PARP | Increased Expression | Marker of apoptosis. nih.gov |

Interaction and Degradation of K-Ras Protein

A significant and distinct mechanism of this compound (4-OHT)-induced cytotoxicity involves the interaction with and subsequent degradation of the K-Ras protein. nih.govaacrjournals.org This effect is particularly relevant in the context of its estrogen receptor-independent actions. nih.gov

Mechanistic studies have revealed that 4-OHT stimulates the autophagic degradation of K-Ras. nih.govaacrjournals.orgoncotarget.com This process is characterized by the induction of autophagy, leading to the engulfment and breakdown of K-Ras. nih.govaacrjournals.org The degradation of K-Ras is a critical event for the survival of certain tumor cells, and its removal by 4-OHT contributes to autophagic cell death. nih.govaacrjournals.org This phenomenon has been observed in various cancer cell lines, including those from breast, colon, glioma, and pancreatic cancers, as well as in malignant peripheral nerve sheath tumors. nih.govaacrjournals.org

The degradation of K-Ras appears to be a specific event, as the levels of H-Ras and N-Ras remain unchanged following 4-OHT treatment. aacrjournals.org The decrease in K-Ras levels is due to increased protein degradation rather than a blockage of its transcription or translation. aacrjournals.org This targeted degradation of a key pro-survival protein represents a novel mechanism of action for 4-OHT. aacrjournals.orgresearchgate.net

Table 3: Research Findings on this compound and K-Ras Degradation

| Cell Type(s) | Key Finding | Implication |

|---|---|---|

| Malignant peripheral nerve sheath tumor (MPNST) cells | 4-OHT induces autophagic death through the degradation of K-Ras. nih.govaacrjournals.org | Estrogen receptor-independent cytotoxic effect. nih.gov |

| Breast, colon, glioma, and pancreatic cancer cells | 4-OHT induces K-Ras degradation. nih.govaacrjournals.org | Broad applicability of this cytotoxic mechanism. nih.gov |

| MPNST cells | 4-OHT-induced death is associated with autophagic induction and is attenuated by inhibiting autophagy. nih.gov | Confirms the role of autophagy in this cell death pathway. |

Preclinical Investigation of 4 Hydroxytamoxifen

In Vitro Studies in Diverse Cancer Cell Lines

The preclinical assessment of 4-hydroxytamoxifen, a primary active metabolite of tamoxifen (B1202), has been extensively conducted across a variety of cancer cell lines. These in vitro studies are crucial for elucidating the compound's mechanisms of action and its potential as an anti-cancer agent.

Breast Cancer Cell Lines (e.g., MCF-7, T47D, MDA-MB-231, SkBr3, BT-474)

This compound has been a cornerstone in the study of estrogen receptor (ER)-positive breast cancers. In ER-positive cell lines such as MCF-7, T47D, and BT-474, this compound demonstrates significant anti-proliferative effects. nih.govnih.gov For instance, in MCF-7 cells, this compound has an IC50 value of approximately 29 μM and inhibits cell growth in a dose-dependent manner. oncotarget.com Studies on T47D cells show a similar IC50 value of around 15 µM. jst.go.jp The compound's efficacy is often linked to its high affinity for the estrogen receptor, functioning as an antagonist. acs.org

Research indicates that combinations of this compound with other agents can enhance its cytotoxic effects. For example, isothiocyanates like sulforaphane (B1684495) and erucin (B1671059) act synergistically with this compound to reduce the viability and clonogenic potential of MCF-7, T47D, and BT-474 cells. nih.govnih.gov This combination leads to a decrease in the Bcl-2/Bax ratio and survivin levels, promoting apoptosis. nih.gov Similarly, combining crizotinib (B193316) with this compound results in synergistic growth inhibition in MCF-7 and T-47D cells. researchgate.net

In contrast, the effects on ER-negative cell lines like MDA-MB-231 are different. While some studies show cytotoxicity, the mechanisms are ER-independent. mdpi.com For example, certain analogues of this compound have shown marked dose-dependent cytotoxicity in MDA-MB-231 cells. researchgate.net The expression of various genes in response to this compound also differs significantly between ER-positive and ER-negative cell lines. oncotarget.com The BT-474 cell line, which is ER-positive and HER2-positive, also responds to this compound, though its growth rate can influence its sensitivity. nih.govnih.gov

IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | IC50 Value (µM) | Reference |

|---|---|---|---|

| MCF-7 | Positive | ~12-29 | oncotarget.comjst.go.jp |

| T47D | Positive | ~15 | jst.go.jp |

| MDA-MB-231 | Negative | ~21.8 (for Tamoxifen) | mdpi.com |

Endometrial Adenocarcinoma Cell Models

The in vitro effects of this compound on endometrial adenocarcinoma cell lines, such as Ishikawa and HEC1A, are complex and can be contradictory. Some studies report a dose-dependent growth inhibition in ER-positive endometrial cancer cells. nih.gov In these cases, this compound binds to cytoplasmic estrogen receptors and is suggested to have a direct inhibitory effect. nih.gov

However, other research highlights a stimulatory effect on proliferation in certain endometrial cancer cell models, particularly the Ishikawa cell line. nih.govbiorxiv.org This estrogen-like agonist activity is a known paradoxical effect of tamoxifen in the endometrium. biorxiv.org For example, 1 µM of this compound was found to induce ER activity and stimulate proliferation in Ishikawa cells. nih.govbiorxiv.org The response to this compound can also be influenced by the presence of other substances; for instance, the organic selenium compound methylseleninic acid (MSA) can block the agonist action of this compound in both Ishikawa and HEC1A cells. aacrjournals.org Furthermore, the src kinase pathway has been shown to potentiate the effects of this compound in Ishikawa cells. oup.com

Effects of this compound on Endometrial Cancer Cell Lines

| Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|

| Ishikawa | Stimulatory/Inhibitory | Can stimulate proliferation at 1 µM nih.govbiorxiv.org; effect can be blocked by MSA. aacrjournals.org | nih.govbiorxiv.orgaacrjournals.org |

| HEC1A | Inhibitory | MSA blocks this compound's agonist action. aacrjournals.org | aacrjournals.org |

| Primary Endometrial Adenocarcinoma Cells | Inhibitory | Dose-dependent growth inhibition in ER-positive cells. nih.gov | nih.gov |

Multiple Myeloma Cell Lines

In vitro studies have demonstrated that this compound can inhibit the proliferation of multiple myeloma cells. nih.gov This inhibition is achieved through a G1 phase cell cycle block and the induction of apoptosis. nih.govresearchgate.net The cellular response appears to be dependent on the presence of functional estrogen receptors. nih.gov The apoptotic process initiated by this compound involves an intrinsic mitochondrial caspase-9-dependent pathway. nih.gov

Key molecular changes accompanying this process include the upregulation of the cell cycle inhibitor p27Kip1 and the downregulation of c-Myc. nih.govresearchgate.net Furthermore, treatment with this compound leads to an induction of the pro-apoptotic protein BimS and a decrease in the anti-apoptotic protein Mcl-1. nih.gov While effective at micromolar concentrations, the mechanisms of G1 arrest and apoptosis induction are similar to those observed in breast cancer cells. nih.gov Another anti-estrogen, ICI 182,780, also showed significant inhibition of proliferation in multiple myeloma cell lines. ashpublications.org

Effects of this compound on Multiple Myeloma Cell Lines

| Cell Line(s) | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| RPMI 8226, U266, S6B45, ARH-77 | Inhibition of Proliferation, Induction of Apoptosis | G1 cell cycle arrest, caspase-9 activation, upregulation of p27Kip1, downregulation of c-Myc. nih.govresearchgate.net | nih.govresearchgate.net |

Malignant Peripheral Nerve Sheath Tumor (MPNST) Cell Models

Research on MPNST cell lines has revealed that this compound can inhibit cell proliferation and induce cell death. oup.comnih.govnih.gov Interestingly, these effects appear to occur through an estrogen receptor-independent mechanism. nih.govnih.gov Studies have shown that while MPNST cell lines express ERβ and G-protein-coupled ER-1 (GPER), the effects of this compound are not mimicked by other antiestrogens like ICI-182,780, and ablation of these receptors does not alter the cells' sensitivity to the compound. oup.comnih.gov

Concentrations of 1–5 μM of 4-hydroxy-tamoxifen have been found to induce cell death in MPNST cells, while lower concentrations of 0.01–0.1 μM inhibit mitogenesis. nih.gov The mechanism of cell death has been linked to the induction of autophagy. nih.gov It has been proposed that this compound's effects on MPNST cells may be mediated through other targets, such as calmodulin. nih.gov The combination of tamoxifen with the calmodulin inhibitor trifluoperazine (B1681574) has been shown to be more effective at inhibiting MPNST growth than either agent alone. oup.com

Effects of this compound on MPNST Cell Lines

| Cell Line(s) | Concentration Range (µM) | Effect | Mechanism | Reference |

|---|---|---|---|---|

| NMS-2PC, ST88-14, T265-2c, 90-8, S462, STS-26T | 1-5 | Induction of cell death | ER-independent; potentially involves calmodulin inhibition and autophagy induction. nih.govnih.gov | oup.comnih.gov |

| NMS-2PC, ST88-14, T265-2c, 90-8, S462, STS-26T | 0.01-0.1 | Inhibition of mitogenesis | nih.gov |

Rhabdomyosarcoma (RMS) Cell Research

In vitro studies on rhabdomyosarcoma (RMS) cell lines have shown that this compound can significantly inhibit cell proliferation and colony formation. aacrjournals.org Treatment with this compound led to a 20% to 90% reduction in RMS cell growth at various time points. aacrjournals.org This inhibitory effect was comparable to that observed in the breast cancer cell line MCF-7. aacrjournals.org

The reduction in the ability of RMS cell lines to form colonies in both soft agar (B569324) and growth medium further supports the anti-tumor potential of this compound in this cancer type. aacrjournals.org Reductions in colony numbers ranged from 35% to 99%, depending on the specific cell line and the concentration of the compound used. aacrjournals.org Additionally, this compound has been used in inducible gene targeting systems in RMS cells to study the function of specific genes. biorxiv.org

Effects of this compound on Rhabdomyosarcoma (RMS) Cell Lines

| Cell Line(s) | Effect | Key Findings | Reference |

|---|---|---|---|

| Various RMS cell lines | Inhibition of proliferation | 20% to 90% reduction in cell growth. aacrjournals.org | aacrjournals.org |

| Various RMS cell lines | Inhibition of colony formation | 35% to 99% reduction in colony numbers. aacrjournals.org | aacrjournals.org |

Investigations in Other Cancer Cell Types (e.g., colon, glioma, pancreatic)

The effects of this compound have also been explored in other cancer cell types, including colon, glioma, and pancreatic cancer. A notable finding is that this compound can induce the degradation of K-Ras through the induction of autophagy in these cell types. nih.gov This suggests a novel mechanism of autophagic death triggered by the compound that may have broader clinical applications in cancer treatment. nih.gov

In pancreatic cancer cell lines like PANC1, tamoxifen (the parent drug of this compound) has shown cytotoxic effects. mdpi.com The incorporation of a ferrocene (B1249389) group into tamoxifen derivatives was found to improve this cytotoxicity. mdpi.com

Effects of this compound in Other Cancer Cell Lines

| Cancer Type | Cell Line(s) | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Colon, Glioma, Pancreatic | Caco2, HCT116, LoVo, HCT-15, RKO, DLD1 (Colon); U87, LN229, LN308 (Glioma); Panc1, MiaPaCa2 (Pancreatic) | Induction of autophagic death | K-Ras degradation through autophagy induction. nih.gov | nih.gov |

| Pancreatic | PANC1 | Cytotoxicity (Tamoxifen) | Enhanced by ferrocene derivatives. mdpi.com | mdpi.com |

In Vivo Studies Utilizing Animal Models

Tumor Xenograft Models in Immunodeficient Animals

The in vivo efficacy of this compound (4-OHT), the active metabolite of tamoxifen, has been extensively studied in various tumor xenograft models, primarily using immunodeficient mice. These models are crucial for assessing the anti-tumor activity of compounds in a living system that can support the growth of human tumors.

One of the most utilized models is the MCF-7 human breast cancer cell line xenograft in nude mice. nih.govoaepublish.com These estrogen receptor-positive (ERα+) cells are implanted into the mice, typically in the mammary fat pad, to form tumors. nih.gov Studies have demonstrated that 4-OHT can effectively inhibit the growth of these tumors. nih.gov For instance, research has shown that a prodrug of 4-OHT, ZB497, leads to significantly higher plasma concentrations of 4-OHT compared to the administration of tamoxifen or 4-OHT itself, resulting in comparable or even slightly better tumor growth inhibition in MCF-7 xenografts. nih.govresearchgate.net

Another significant finding comes from studies on tamoxifen-resistant breast cancer models. The MCF7/TAM xenograft model, which has acquired resistance to tamoxifen, has been used to investigate the efficacy of other compounds. oup.com In these models, while tamoxifen treatment is ineffective, other estrogen receptor destabilizing compounds have shown prolonged tumor growth control. oup.com